molecular formula C19H18ClN3O4 B10982550 N-(3-chlorophenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

N-(3-chlorophenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B10982550
M. Wt: 387.8 g/mol
InChI Key: WQTDWWVNUURAOB-UHFFFAOYSA-N
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Description

    N-(3-chlorophenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide: , is a synthetic organic compound with a complex structure.

  • Its chemical formula is C₁₉H₁₈ClN₃O₅.
  • The compound contains a quinazolinone core, which is a bicyclic heterocycle.
  • Quinazolinones have attracted attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Compound X serves as a valuable intermediate in the synthesis of more complex molecules.

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this overview provides a concise summary, and further research and literature exploration are essential for a comprehensive understanding of Compound X

    Properties

    Molecular Formula

    C19H18ClN3O4

    Molecular Weight

    387.8 g/mol

    IUPAC Name

    N-(3-chlorophenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide

    InChI

    InChI=1S/C19H18ClN3O4/c1-26-16-9-14-15(10-17(16)27-2)21-11-23(19(14)25)7-6-18(24)22-13-5-3-4-12(20)8-13/h3-5,8-11H,6-7H2,1-2H3,(H,22,24)

    InChI Key

    WQTDWWVNUURAOB-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=CC=C3)Cl)OC

    Origin of Product

    United States

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